Naringenin

描述

准备方法

合成路线和反应条件: 柚皮苷可以通过多种方法合成。一种常见的方法是使用柚皮素,一种存在于柑橘类水果中的糖苷,作为前体。 柚皮素酶的水解作用将柚皮素转化为柚皮苷 . 另一种方法包括通过环化反应从查耳酮中间体合成柚皮苷 .

工业生产方法: 柚皮苷的工业生产通常涉及从天然来源(如柑橘类水果)中提取,然后进行纯化过程。 先进的技术,如介质研磨和纳米悬浮液制备,已被用于提高柚皮苷的溶解度和生物利用度 . 这些方法涉及使用生育酚聚乙二醇琥珀酸酯等纳米载体来制备稳定的纳米悬浮液 .

化学反应分析

科学研究应用

Anticancer Properties

Naringenin exhibits promising anticancer effects across multiple studies:

- Breast and Prostate Cancer : Research indicates that this compound can inhibit the metastasis of breast and prostate cancer cells. In vivo studies demonstrated that this compound reduced tumor size and prolonged survival in tumor-bearing mice by modulating immune responses and downregulating pro-tumorigenic factors such as TGF-β .

- Glioma Treatment : In a rat model with implanted C6 glioma cells, this compound decreased the expression of key oncogenes, leading to reduced tumor growth .

- Mechanisms of Action : this compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of NF-kappa B and cyclin D1 .

Metabolic Disorders

This compound has been studied for its role in managing metabolic disorders:

- Insulin Sensitivity : Clinical studies have shown that this compound supplementation increases insulin sensitivity and metabolic rate in humans. It activates peroxisome proliferator-activated receptors (PPARα and PPARγ), leading to enhanced energy expenditure and improved glucose metabolism .

- Non-Alcoholic Fatty Liver Disease : this compound is noted for its hepatoprotective effects, particularly in models of non-alcoholic fatty liver disease (NAFLD). It reduces oxidative stress and inflammation in liver tissues, promoting overall liver health .

Neurological Applications

The neuroprotective effects of this compound are significant:

- Oxidative Stress Reduction : In animal models, this compound has been shown to decrease oxidative stress markers in the brain, enhancing cognitive function and potentially offering protective benefits against neurodegenerative diseases .

- Alzheimer's Disease : this compound may have therapeutic potential for Alzheimer's disease by modulating pathways associated with neuroinflammation and neuronal apoptosis. It has been observed to influence tau phosphorylation and improve memory deficits in rodent models .

Anti-inflammatory Effects

This compound's anti-inflammatory properties are well-documented:

- Cytokine Modulation : this compound effectively inhibits pro-inflammatory cytokines in macrophages, making it a candidate for treating autoimmune diseases .

- Topical Applications : Studies indicate that this compound can reduce inflammation in skin models exposed to irritants or allergens, suggesting potential for dermatological applications .

Antiviral Activity

Recent research highlights this compound's antiviral properties:

- SARS-CoV-2 Inhibition : this compound has been identified as a potent inhibitor of SARS-CoV-2 infection in vitro, indicating its potential as a therapeutic agent during viral outbreaks .

Summary Table of this compound Applications

作用机制

柚皮苷通过多个分子靶点和通路发挥作用:

相似化合物的比较

柚皮苷常与其他黄酮类化合物进行比较,如柚皮素、槲皮素和橙皮苷:

生物活性

Naringenin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological effects, particularly its impact on metabolic health, antioxidant properties, and potential therapeutic applications.

1. Overview of this compound

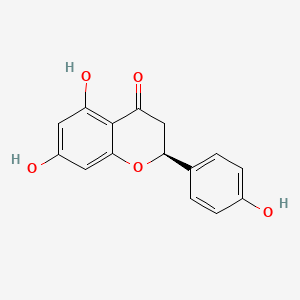

This compound (C15H12O5) is a flavanone that exhibits various pharmacological properties. It is known for its antioxidant, anti-inflammatory, and anti-cancer effects. The compound's bioavailability and metabolism have been subjects of extensive research, with studies indicating that it can traverse the blood-brain barrier and exert neuroprotective effects.

2.1 Antioxidant Properties

This compound has been shown to enhance antioxidant defenses by scavenging reactive oxygen species (ROS) and modulating lipid peroxidation markers. A study highlighted that this compound significantly decreases biomarkers of oxidative stress in both in vitro and in vivo settings .

Table 1: Antioxidant Effects of this compound

2.2 Metabolic Effects

This compound has been linked to improved insulin sensitivity and metabolic rate. A clinical trial demonstrated that supplementation with this compound reduced body weight and insulin resistance in a diabetic subject over eight weeks . The mechanism appears to involve activation of peroxisome proliferator-activated receptors (PPARα and PPARγ), which play crucial roles in lipid metabolism.

Table 2: Metabolic Effects of this compound

2.3 Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, which may contribute to its cardioprotective effects. It has been shown to modulate immune system activity and reduce inflammatory markers in various models .

3. Case Studies

Several studies have explored the therapeutic potential of this compound in different health contexts:

- Cardiotoxicity Prevention : In a study involving Wistar rats treated with paclitaxel, this compound significantly alleviated cardiac dysfunction by lowering levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH), indicating protective effects against chemotherapy-induced cardiotoxicity .

- Nephroprotective Effects : this compound has demonstrated protective effects against renal toxicity induced by various agents, including zinc oxide nanoparticles and acetaminophen. It improved renal function tests and histological integrity in treated subjects .

This compound's biological activities are mediated through several mechanisms:

- Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), this compound mitigates oxidative stress.

- Metabolic Regulation : Activation of PPARs enhances fatty acid oxidation and glucose uptake in adipocytes, improving overall metabolic health.

- Anti-inflammatory Pathways : this compound modulates signaling pathways related to inflammation, potentially reducing chronic disease risk.

5. Conclusion

The biological activity of this compound underscores its potential as a therapeutic agent in various health conditions, particularly those related to metabolic dysfunction, oxidative stress, and inflammation. Future research should focus on elucidating the pharmacokinetics of this compound and exploring its efficacy in larger clinical trials.

属性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022392 | |

| Record name | Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-41-1 | |

| Record name | Naringenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN5425SBF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

251 °C | |

| Record name | Naringenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。